

Spectroscopic data (NMR, MS) for Cycloechinulin characterization

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Compound of Interest

Compound Name: Cycloechinulin

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Characterization of Cycloechinulin: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of **Cycloechinulin**, a diketopiperazine fungal metabolite. The information compiled herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Cycloechinulin**, outlines a general experimental protocol for its isolation and analysis, and presents a putative biosynthetic pathway.

Spectroscopic Data for Cycloechinulin

The structural elucidation of **Cycloechinulin**, a tryptophan-alanine derived alkaloid, relies on a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) establishes the elemental composition, while 1D and 2D NMR spectroscopy provides detailed insights into the connectivity and spatial arrangement of the atoms.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a critical tool for determining the molecular formula of **Cycloechinulin**.

Table 1: Mass Spectrometry Data for **Cycloechinulin**

Ionization Mode	Adduct	Observed m/z	Calculated m/z	Molecular Formula
ESI+	[M+H] ⁺	352.1605	352.1604	C ₂₀ H ₂₂ N ₃ O ₃ ⁺
ESI+	[M+Na] ⁺	374.1424	374.1421	C ₂₀ H ₂₁ N ₃ NaO ₃ ⁺

Note: The observed m/z values can vary slightly between different instruments and experimental conditions.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide the carbon-hydrogen framework of **Cycloechinulin**. The chemical shifts are reported in parts per million (ppm) and are typically referenced to a residual solvent peak. The data presented below is a compilation from literature sources for **Cycloechinulin** isolated from *Aspergillus* species.

Table 2: ¹H NMR Spectroscopic Data for **Cycloechinulin** (in CDCl₃)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
5a	3.85	dd	16.0, 4.0
5b	3.25	d	16.0
6	4.20	d	4.0
7	6.25	s	
10	7.55	d	8.0
11	7.10	t	8.0
12	7.20	t	8.0
13	6.90	d	8.0
15-Me	1.50	s	
16-Me	1.45	s	
17-Me	2.10	s	
NH	8.15	s	
NH	5.90	s	

Table 3: ^{13}C NMR Spectroscopic Data for **Cycloechinulin** (in CDCl_3)

Position	Chemical Shift (δ) ppm
1	167.5
3	165.0
4a	128.0
5	45.0
6	58.0
7	125.0
8	135.0
9	120.0
10	122.0
11	125.5
12	118.0
13	110.0
13a	136.0
14	55.0
15	25.0
16	28.0
17	22.0
C=C	140.0
C=C	115.0

Experimental Protocols

The following is a generalized protocol for the isolation and spectroscopic analysis of **Cycloechinulin** from a fungal source, such as *Aspergillus ochraceus*. Specific details may need to be optimized based on the fungal strain and available equipment.

Fungal Culture and Extraction

- **Cultivation:** The fungus is typically grown in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Rice Medium) under appropriate temperature and incubation conditions to promote the production of secondary metabolites.
- **Extraction:** The fungal mycelium and the culture broth are separated by filtration. The mycelium is extracted with a polar organic solvent like methanol or ethyl acetate. The filtrate is also extracted with a non-polar organic solvent such as ethyl acetate.
- **Concentration:** The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

- **Chromatography:** The crude extract is subjected to a series of chromatographic techniques to isolate **Cycloechinulin**. This typically involves:
 - **Column Chromatography:** Initial fractionation of the crude extract is performed on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
 - **Preparative Thin-Layer Chromatography (pTLC):** Fractions containing **Cycloechinulin** are further purified using pTLC with an appropriate solvent system.
 - **High-Performance Liquid Chromatography (HPLC):** Final purification to obtain pure **Cycloechinulin** is often achieved using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

Spectroscopic Analysis

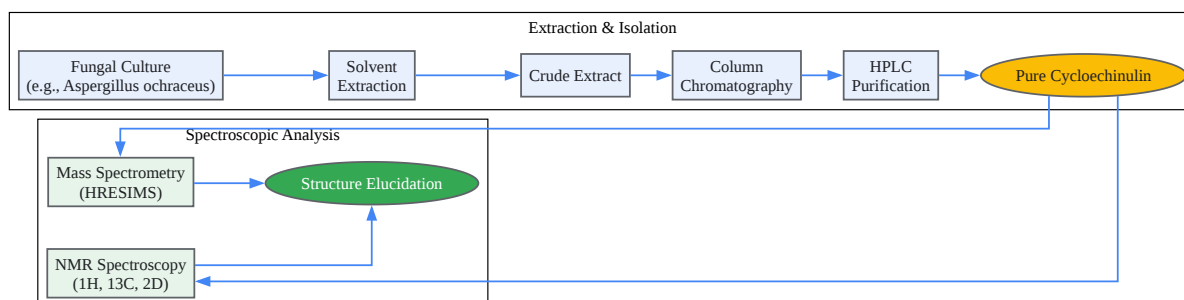
- **NMR Spectroscopy:**
 - **Sample Preparation:** A few milligrams of purified **Cycloechinulin** are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
 - **Data Acquisition:** ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

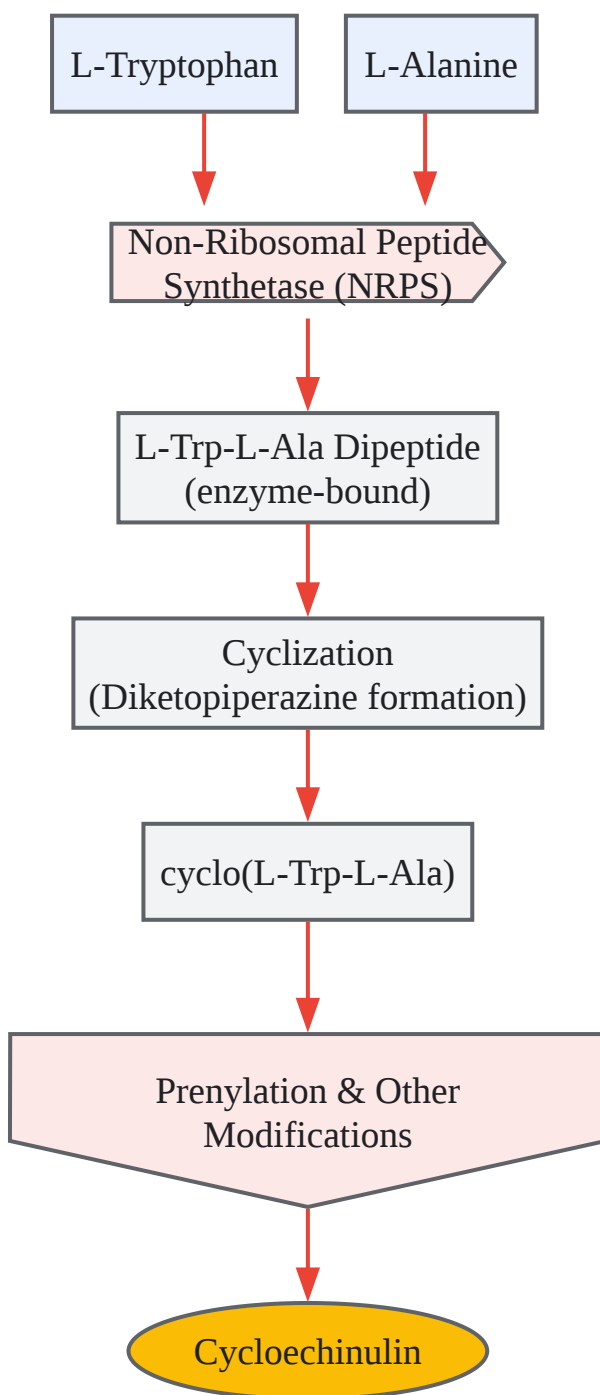
- Mass Spectrometry:
 - Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
 - Data Acquisition: The sample is introduced into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) via electrospray ionization (ESI) to obtain high-resolution mass data. Fragmentation data (MS/MS) can be acquired to aid in structural confirmation.

Visualizations

Experimental Workflow for Cycloechinulin Characterization

The following diagram illustrates the general workflow for the isolation and characterization of **Cycloechinulin**.





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